molecular formula C19H23NO3S B2618238 N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-methylthiophene-2-carboxamide CAS No. 1207011-90-2

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-methylthiophene-2-carboxamide

Cat. No.: B2618238
CAS No.: 1207011-90-2
M. Wt: 345.46
InChI Key: IMDWGVSDDUTWCU-UHFFFAOYSA-N
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Description

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-methylthiophene-2-carboxamide is a complex organic compound with a unique structure that includes a methoxyphenyl group, an oxan ring, and a thiophene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-methylthiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materialsThe final step involves the formation of the thiophene carboxamide moiety through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group may yield phenol derivatives, while reduction of the carboxamide group may yield amine derivatives.

Scientific Research Applications

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-methylthiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-methylthiophene-2-carboxamide is unique due to its combination of a methoxyphenyl group, an oxan ring, and a thiophene carboxamide moiety. This unique structure may confer specific biological activities and chemical properties that are not found in similar compounds.

Properties

IUPAC Name

N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-4-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-14-11-17(24-12-14)18(21)20-13-19(7-9-23-10-8-19)15-5-3-4-6-16(15)22-2/h3-6,11-12H,7-10,13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDWGVSDDUTWCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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